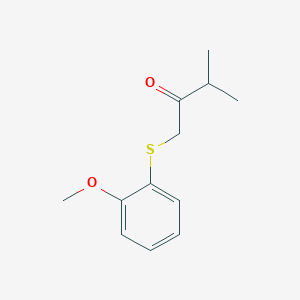

1-((2-Methoxyphenyl)thio)-3-methylbutan-2-one

Description

1-((2-Methoxyphenyl)thio)-3-methylbutan-2-one is a sulfur-containing organic compound featuring a 3-methylbutan-2-one backbone substituted with a 2-methoxyphenylthio group. Its molecular formula is $ \text{C}{12}\text{H}{14}\text{O}_2\text{S} $, with a molecular weight of 238.3 g/mol.

Properties

Molecular Formula |

C12H16O2S |

|---|---|

Molecular Weight |

224.32 g/mol |

IUPAC Name |

1-(2-methoxyphenyl)sulfanyl-3-methylbutan-2-one |

InChI |

InChI=1S/C12H16O2S/c1-9(2)10(13)8-15-12-7-5-4-6-11(12)14-3/h4-7,9H,8H2,1-3H3 |

InChI Key |

KTYFCBRDMHIPFZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(=O)CSC1=CC=CC=C1OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-((2-Methoxyphenyl)thio)-3-methylbutan-2-one typically involves the reaction of 2-methoxyphenylthiol with 3-methylbutan-2-one under controlled conditions. The reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the thioether bond.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 1-((2-Methoxyphenyl)thio)-3-methylbutan-2-one undergoes various chemical reactions, including:

Oxidation: The thioether group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The carbonyl group in the butanone moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols.

Major Products Formed:

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-((2-Methoxyphenyl)thio)-3-methylbutan-2-one has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-((2-Methoxyphenyl)thio)-3-methylbutan-2-one involves its interaction with specific molecular targets. The thioether linkage and the methoxyphenyl group play crucial roles in its binding affinity and reactivity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

1-(2-Hydroxyphenyl)-3-methylbutan-1-one

- Structure : Replaces the 2-methoxyphenylthio group with a 2-hydroxyphenyl moiety.

- Properties : Higher polarity due to the hydroxyl group, enabling hydrogen bonding. This increases solubility in polar solvents compared to the methoxy-thio analog.

- Applications : Widely used in pharmaceuticals and materials science due to its versatile reactivity and high purity (≥95%) .

2-Phenyl-1-(thiophen-3-yl)butan-1-one

- Structure : Substitutes the methoxyphenylthio group with a thiophene ring and a phenyl group.

- Properties : The thiophene moiety introduces π-conjugation and electron-rich characteristics, enhancing reactivity in cyclization and electrophilic substitution reactions.

- Applications : Serves as a key intermediate in synthesizing heterocyclic pharmaceuticals .

Thioether-Containing Analogs

3-(Methylsulfanyl)butan-2-one

- Structure : A simpler analog with a methylthio group directly attached to butan-2-one.

- Properties : Lower molecular weight (132.2 g/mol) and reduced steric hindrance compared to the methoxyphenylthio derivative. The absence of an aromatic ring decreases UV absorption and thermal stability.

- Applications : Used in flavor and fragrance industries due to its volatile nature .

1-(3-(Methylthio)phenyl)propan-2-one

- Structure : Features a methylthio group on a meta-substituted phenyl ring attached to propan-2-one.

- Properties: The shorter alkyl chain (propanone vs. butanone) reduces lipophilicity, while the meta-substitution alters electronic effects on the aromatic ring.

Heterocyclic Derivatives

1-[(5-Methoxy-1-methyl-1H-benzimidazol-2-yl)thio]-3,3-dimethylbutan-2-one

- Structure: Incorporates a benzimidazole ring with methoxy and methyl groups, linked via a thioether to a dimethylbutanone.

- Applications : Explored in drug discovery for targeted therapies .

Data Tables

Table 1: Physical and Chemical Properties of Selected Analogs

Table 2: Reactivity and Functional Group Impact

| Compound | Key Reactivity Features |

|---|---|

| 1-((2-Methoxyphenyl)thio)-3-methylbutan-2-one | Thioether group enhances nucleophilicity; methoxy group directs electrophilic substitution. |

| 1-(2-Hydroxyphenyl)-3-methylbutan-1-one | Hydroxyl group enables hydrogen bonding and participation in condensation reactions. |

| 2-Phenyl-1-(thiophen-3-yl)butan-1-one | Thiophene facilitates π-stacking and electrophilic aromatic substitution. |

| 1-[(5-Methoxy-1-methyl-1H-benzimidazol-2-yl)thio]-3,3-dimethylbutan-2-one | Benzimidazole enhances binding to biological targets via aromatic interactions. |

Biological Activity

1-((2-Methoxyphenyl)thio)-3-methylbutan-2-one is a thioether ketone characterized by its unique structural features, including a methoxyphenyl group and a thioether linkage. Its molecular formula is C12H16O2S, with a molecular weight of approximately 224.32 g/mol. This compound has garnered attention due to its potential biological activities, particularly in the field of oncology.

Chemical Structure and Properties

The structural characteristics of 1-((2-Methoxyphenyl)thio)-3-methylbutan-2-one contribute significantly to its biological activity. The presence of the methoxyphenyl group is believed to enhance its reactivity and biological interactions.

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 1-((2-Methoxyphenyl)thio)-3-methylbutan-2-one | Thioether Ketone | Contains methoxyphenyl and thioether groups |

| 3-Methylbutan-2-one | Ketone | Simple aliphatic structure |

| 4-(Methylthio)acetophenone | Thioether Ketone | Contains a methylthio group |

| 1-(Phenylthio)-3-methylbutan-2-one | Thioether Ketone | Substituted phenyl group without methoxy |

| 4-Methoxyacetophenone | Methoxy Ketone | Similar methoxy group but lacks thioether |

Anticancer Properties

Research indicates that compounds similar to 1-((2-Methoxyphenyl)thio)-3-methylbutan-2-one exhibit significant anticancer properties . Studies have shown that related thioether compounds demonstrate cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HL-60 (leukemia) cells. The mechanisms through which these compounds exert their effects include:

- Apoptosis Induction : The compound may trigger apoptosis in cancer cells, leading to programmed cell death. This is often mediated by the activation of caspases, particularly caspase-3, which cleaves vital proteins necessary for cell survival .

- Cell Cycle Arrest : Compounds in this class can induce cell cycle arrest, preventing cancer cells from proliferating. This effect is crucial for halting tumor growth and can be evaluated through flow cytometry assays .

The mechanism of action for 1-((2-Methoxyphenyl)thio)-3-methylbutan-2-one likely involves its interaction with specific molecular targets within the cell. The thioether linkage can undergo oxidation to form reactive intermediates that interact with cellular components, leading to various biological effects.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound and its analogs:

- Cytotoxicity Assays : In vitro studies using MTT assays demonstrated significant cytotoxicity against HL-60 cells when treated with concentrations as low as 1.35 µM, resulting in an increase in apoptotic cells from 1.4% in control to 20.6% at higher concentrations .

- Structure-Activity Relationship (SAR) : Research has highlighted the importance of structural modifications on the biological activity of thioether ketones. Variations in substituents on the phenyl ring can lead to different levels of anticancer activity, emphasizing the need for careful design in drug development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.